molecular formula C15H14N4O5S B2868309 2-((2-(Furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)propanoic acid CAS No. 847191-34-8

2-((2-(Furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)propanoic acid

Cat. No. B2868309
CAS RN: 847191-34-8
M. Wt: 362.36
InChI Key: GVQZJYHVXXVDTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrimidine ring, followed by the introduction of the furan ring and the carboxylic acid group. The exact methods would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the furan and pyrimidine rings suggests that it would have a planar structure, at least in part. The carboxylic acid group could form hydrogen bonds with other molecules, potentially influencing its behavior in solution .


Chemical Reactions Analysis

This compound could participate in a variety of chemical reactions, thanks to its multiple functional groups. For example, the carboxylic acid group could react with bases or with other acids, and the furan ring could undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar carboxylic acid group and the nonpolar furan and pyrimidine rings. Its melting and boiling points would depend on the strength of the intermolecular forces .

Scientific Research Applications

Synthesis and Biological Activity

  • Building Blocks for Heterocyclic Compounds : Furan derivatives serve as essential precursors in synthesizing heterocyclic compounds. These compounds are pivotal in developing pharmaceuticals and agrochemicals due to their structural diversity and biological activities. For instance, arylmethylidene derivatives of furan-2(3H)-ones are crucial for synthesizing pyrimidine and pyridazine structural fragments, demonstrating plant-growth regulatory activity (Aniskova, Grinev, & Yegorova, 2017).

  • Anti-inflammatory Applications : Certain furan-containing pyrimidine derivatives exhibit significant anti-inflammatory properties. This demonstrates the potential of furan derivatives in medicinal chemistry, particularly in designing new anti-inflammatory agents (Mokale, Shinde, Elgire, Sangshetti, & Shinde, 2010).

Material Science and Polymer Chemistry

  • Biobased Polymers : Furan derivatives, specifically 2,5-furandicarboxylic acid, are recognized as platform chemicals for producing biobased polymers. These polymers are vital for developing sustainable materials, highlighting the role of furan derivatives in green chemistry and material science (Cruz-Izquierdo, van den Broek, Serra, Llama, & Boeriu, 2015).

Photophysical Properties and Fluorescent Probes

  • Fluorescent Probes : Modified nucleoside analogues, where a furan moiety is attached, showcase promising photophysical properties. These furan-decorated nucleosides can serve as responsive fluorescent probes in bioanalytical applications, offering insights into nucleic acid research and diagnostics (Greco & Tor, 2007).

Future Directions

The study of this compound could potentially lead to interesting discoveries in various fields, such as organic chemistry, medicinal chemistry, and pharmacology. Future research could focus on its synthesis, its reactivity, its biological activity, and its physical and chemical properties .

Mechanism of Action

Mode of Action

Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .

Biochemical Pathways

Without specific target identification, it is challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been shown to possess various biological activities, suggesting that this compound may also interact with multiple biochemical pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for determining the bioavailability of the compound, which is a key factor in its potential as a therapeutic agent .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other molecules or ions. Without specific information on the compound’s targets and mode of action, it is difficult to predict how these factors might influence its activity .

properties

IUPAC Name

2-[7-(furan-2-yl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O5S/c1-7(14(21)22)25-12-9-11(18(2)15(23)19(3)13(9)20)16-10(17-12)8-5-4-6-24-8/h4-7H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVQZJYHVXXVDTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>54.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815222
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.